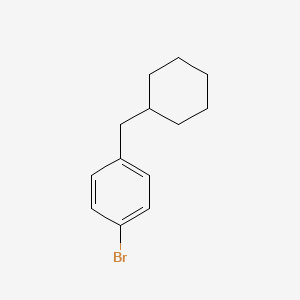

1-Bromo-4-(cyclohexylmethyl)benzene

Description

1-Bromo-4-(cyclohexylmethyl)benzene is an organic compound belonging to the class of bromobenzene derivatives. It is characterized by a benzene ring substituted with a bromine atom and a cyclohexylmethyl group. This compound is widely used in various fields, including medical, environmental, and industrial research .

Properties

IUPAC Name |

1-bromo-4-(cyclohexylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVUWNISUZIEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(cyclohexylmethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclohexylmethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the para position of the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic aromatic substitution.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

Nucleophilic Substitution: Corresponding substituted benzene derivatives.

Suzuki-Miyaura Coupling: Biaryl compounds.

Reduction: 4-(cyclohexylmethyl)benzene.

Scientific Research Applications

1-Bromo-4-(cyclohexylmethyl)benzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Employed in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclohexylmethyl)benzene primarily involves electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This results in the formation of various substituted benzene derivatives, depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-methylbenzene: Similar structure but with a methyl group instead of a cyclohexylmethyl group.

1-Bromo-4-ethylbenzene: Contains an ethyl group instead of a cyclohexylmethyl group.

1-Bromo-4-(tert-butyl)benzene: Features a tert-butyl group in place of the cyclohexylmethyl group.

Uniqueness: 1-Bromo-4-(cyclohexylmethyl)benzene is unique due to the presence of the bulky cyclohexylmethyl group, which can influence its reactivity and steric properties. This makes it particularly useful in applications requiring specific spatial and electronic characteristics .

Biological Activity

1-Bromo-4-(cyclohexylmethyl)benzene, a brominated aromatic compound, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bromine atom attached to a benzene ring, with a cyclohexylmethyl substituent. Its molecular formula is , and it possesses unique chemical properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that brominated compounds can disrupt bacterial cell membranes, leading to cell death. The presence of the cyclohexyl group may enhance lipophilicity, allowing for better membrane penetration and increased efficacy against various pathogens.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Brominated aromatic compounds are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways.

Synthesis

The synthesis of this compound typically involves bromination of the corresponding cyclohexylmethylbenzene derivative. The reaction conditions can vary, but common methods include:

- Electrophilic Aromatic Substitution : Using bromine in the presence of a Lewis acid catalyst.

- Radical Bromination : Utilizing N-bromosuccinimide (NBS) under UV light to generate bromine radicals.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Evaluation | Demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Anticancer Activity | Induced apoptosis in various cancer cell lines; further research is needed to elucidate specific pathways involved. |

| In Vivo Studies | Animal models showed reduced tumor growth when treated with the compound, suggesting potential for therapeutic applications. |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.